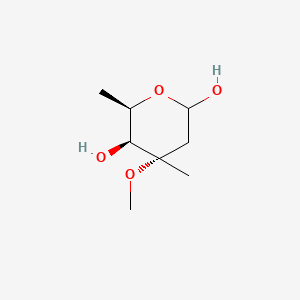
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol is a rare monosaccharide with the chemical structure 2,6-dideoxy-3-C-methyl-3-O-methyl-xylo-hexose . It is a derivative of xylose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves several steps. One of the primary methods includes the reaction of a precursor compound with N-bromosuccinimide to form methyl 4-O-benzoyl-6-bromo-2,6-dideoxy-3-C-methyl-3-O-methyl-α-D-xylo-hexopyranoside. This intermediate is then subjected to catalytic debenzoylation and reductive debromination to yield methyl α-D-arcanoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced organic synthesis techniques and catalytic processes to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as N-bromosuccinimide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and halogenated compounds
Wissenschaftliche Forschungsanwendungen
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its use in drug development.
Wirkmechanismus
The mechanism of action of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Allose: Another rare sugar with similar structural properties.
D-Altrose: A stereoisomer of D-Allose with distinct biological activities.
D-Idose:
Uniqueness of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-C position and the absence of hydroxyl groups at the 2 and 6 positions.
Eigenschaften
CAS-Nummer |
19231-36-8 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.212 |
IUPAC-Name |
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7+,8+/m1/s1 |
InChI-Schlüssel |
YHVUVJYEERGYNU-BJLRKGDGSA-N |
SMILES |
CC1C(C(CC(O1)O)(C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















